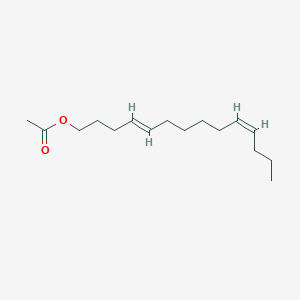

4E,10Z-Tetradecadienyl acetate

Description

Contextualization as a Major Lepidopteran Sex Pheromone Component

(4E,10Z)-Tetradecadienyl acetate (B1210297) has been identified as a major component of the sex pheromone of numerous Lepidopteran pests. mapress.comresearchgate.netbenthamdirect.comresearchgate.net The most well-documented and studied instance of its role as a primary sex pheromone is in the apple leafminer moth, Phyllonorycter ringoniella (Lepidoptera: Gracillariidae). mapress.comresearchgate.netpherobase.com This species is a significant pest in apple orchards across Asia. pherobase.com While the components of its pheromone blend can be found in other Phyllonorycter species, the specific (4E,10Z) isomer is uniquely and prominently identified with P. ringoniella. researchgate.net

The pheromone blend of P. ringoniella is not solely comprised of (4E,10Z)-tetradecadienyl acetate. It is often found in conjunction with another compound, (Z)-10-tetradecenyl acetate. The ratio of these two components can vary depending on the geographical location of the moth population, a factor that has significant implications for its effectiveness as a tool in pest management. pherobase.com

Significance in Intraspecific Chemical Communication and Behavioral Modulation

The primary role of (4E,10Z)-tetradecadienyl acetate in intraspecific communication is to mediate mating behavior in susceptible moth species. For male P. ringoniella, the detection of this pheromone, often in a specific blend with (Z)-10-tetradecenyl acetate, triggers a cascade of innate behaviors that increase the probability of locating a receptive female and successful mating.

Research has shown that (4E,10Z)-tetradecadienyl acetate is a powerful attractant for male P. ringoniella. pherobase.com Wind tunnel and field studies have demonstrated that this compound is capable of eliciting a sequence of behaviors in males, including:

Taxis: Oriented movement towards the source of the pheromone.

Approach: Closing in on the pheromone source.

Landing: The final stage of the approach, where the male lands at or near the source of the pheromone. pherobase.com

In some populations of P. ringoniella, (4E,10Z)-tetradecadienyl acetate alone is a strong attractant, while in others, a specific blend with (Z)-10-tetradecenyl acetate is required to elicit the full range of mating behaviors. pherobase.com The precise ratio of these components is critical for optimal attraction, and variations in this ratio can significantly impact the level of male response. pherobase.com

Table 1: Optimal Pheromone Blend Ratios of (Z)-10-tetradecenyl acetate to (4E,10Z)-tetradecadienyl acetate for Male Phyllonorycter ringoniella Attraction in Different Regions

| Region | Optimal Blend Ratio ((Z)-10-tetradecenyl acetate : (4E,10Z)-tetradecadienyl acetate) |

| Japan | 10:3 |

| China | 7:3 to 6:4 |

| Korea | 4:6 |

Data sourced from field studies on P. ringoniella pheromone responses. pherobase.comdiva-portal.org

Role in Integrated Pest Management Paradigms

The potent attractive properties of (4E,10Z)-tetradecadienyl acetate have been harnessed for the development of effective and environmentally conscious Integrated Pest Management (IPM) strategies for the apple leafminer moth. mapress.comdiva-portal.org The use of synthetic pheromones offers a targeted approach to pest control, minimizing the reliance on broad-spectrum insecticides. mapress.com

The primary applications of (4E,10Z)-tetradecadienyl acetate in IPM include:

Monitoring: Pheromone-baited traps are widely used to monitor the population dynamics of P. ringoniella. By capturing male moths, growers can determine the presence of the pest, estimate its population density, and time insecticide applications more effectively.

Mating Disruption: This technique involves permeating the atmosphere of an orchard with a high concentration of the synthetic pheromone. This confuses the male moths and makes it difficult for them to locate calling females, thus disrupting the mating cycle. mapress.com

Field trials have demonstrated the efficacy of these pheromone-based tactics. For instance, studies have shown that lures containing a 1 mg dose of (4E,10Z)-tetradecadienyl acetate can achieve high moth capture rates. pherobase.com The effectiveness of these strategies is highly dependent on factors such as the specific blend ratio used in the lures, the density of the traps, and the timing of their deployment. pherobase.com

Properties

Molecular Formula |

C16H28O2 |

|---|---|

Molecular Weight |

252.39 g/mol |

IUPAC Name |

[(4E,10Z)-tetradeca-4,10-dienyl] acetate |

InChI |

InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h5-6,11-12H,3-4,7-10,13-15H2,1-2H3/b6-5-,12-11+ |

InChI Key |

YZOOWCSDLNGLOI-OXHHXQHLSA-N |

Isomeric SMILES |

CCC/C=C\CCCC/C=C/CCCOC(=O)C |

Canonical SMILES |

CCCC=CCCCCC=CCCCOC(=O)C |

Origin of Product |

United States |

Advanced Chemical Synthesis Methodologies and Stereochemical Control of 4e,10z Tetradecadienyl Acetate

Stereoselective Synthetic Routes

The creation of the distinct (E)- and (Z)-alkene geometries at the C4 and C10 positions of 4E,10Z-tetradecadienyl acetate (B1210297) necessitates the use of highly stereoselective reactions. Several powerful methods in organic synthesis have been adapted to meet this challenge, ensuring the production of the correct isomer with high purity.

Lithium Aluminum Hydride (LAH) Mediated Stereospecific Reduction

The stereoselective formation of the (E)-configured double bond in 4E,10Z-tetradecadienyl acetate can be effectively achieved through the stereospecific reduction of an internal alkyne. One well-established method involves the use of lithium aluminum hydride (LAH). The reaction of an appropriately substituted alkyne with LAH proceeds via a trans-addition of hydrogen atoms across the triple bond, leading to the formation of the desired (E)-alkene. This approach is a cornerstone in a multi-step synthesis, providing a reliable method for establishing the correct geometry at the C4 position. For instance, a synthetic route can be designed where a terminal alkyne is first elaborated and then subjected to LAH reduction to install the E-configured double bond.

Wittig Reaction for Alkene Geometry Control

The Wittig reaction is a versatile and widely used method for the synthesis of alkenes from carbonyl compounds and phosphonium ylides. A key advantage of the Wittig reaction is the ability to control the stereochemical outcome based on the nature of the ylide. For the synthesis of this compound, a non-stabilized ylide is typically employed to generate the (Z)-double bond at the C10 position. The reaction of such an ylide with a suitable aldehyde proceeds through a kinetically controlled pathway, favoring the formation of a cis-oxaphosphetane intermediate, which then collapses to yield the (Z)-alkene with high stereoselectivity. This method has been successfully utilized in the synthesis of the target pheromone, often achieving isomeric purities of over 99% for the 10Z double bond.

Claisen Rearrangement Approaches

The Claisen rearrangement, a rsc.orgrsc.org-sigmatropic rearrangement of an allyl vinyl ether, offers a powerful tool for the stereoselective formation of carbon-carbon bonds and the introduction of specific alkene geometries. While direct application to this compound is less commonly reported than the Wittig reaction, variations of the Claisen rearrangement, such as the Ireland-Claisen rearrangement, are well-suited for the synthesis of complex natural products. The Ireland-Claisen rearrangement of an allylic ester proceeds through a silyl ketene acetal intermediate, and the stereochemistry of the newly formed double bond can be controlled by the reaction conditions and the geometry of the enolate. This approach could theoretically be applied to construct portions of the carbon backbone of this compound with high stereocontrol.

Alternative Coupling Methodologies

Beyond the more traditional methods, a variety of modern cross-coupling reactions offer potential alternative routes to this compound and other lepidopteran pheromones. These methods often involve the use of organometallic reagents and transition metal catalysts.

Organocuprate Coupling: Gilman reagents (lithium dialkylcuprates) are known to undergo coupling reactions with alkyl halides. This type of reaction could be envisioned for the formation of the carbon skeleton of the target molecule by coupling smaller, stereochemically defined fragments.

Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as the Suzuki, Negishi, and Kumada couplings are powerful tools for the formation of carbon-carbon bonds. For instance, a Suzuki coupling could involve the reaction of a vinyl boronic acid with a vinyl halide, while a Negishi coupling would utilize an organozinc reagent. These methods are known for their high functional group tolerance and stereospecificity, making them attractive for the synthesis of complex molecules like insect pheromones. The Sonogashira coupling, which joins a terminal alkyne with a vinyl or aryl halide, could also be employed to construct a key intermediate that is later reduced to the desired alkene geometry.

Green Chemistry Principles in this compound Synthesis

Green Metrics Calculations and Efficiency Assessments

To quantify the environmental performance of a synthetic route, various green chemistry metrics can be employed. These metrics provide a framework for comparing different synthetic strategies and identifying areas for improvement.

Atom Economy: Developed by Barry Trost, atom economy is a measure of the efficiency of a reaction in converting the mass of reactants into the desired product. It is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reactions with high atom economy, such as addition and rearrangement reactions, are considered greener as they generate less waste.

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor provides a broader measure of the waste generated in a process. It is calculated as:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-Factor indicates a more environmentally friendly process. The E-Factor takes into account not only byproducts but also solvent losses and other waste streams.

In a reported stereospecific synthesis of this compound utilizing LAH reduction and a Wittig reaction, the application of green chemistry principles was a key consideration. The efficiency of this multi-step synthesis can be evaluated using these metrics.

Below is an interactive table showcasing hypothetical green metrics for different synthetic steps in a pheromone synthesis.

| Reaction Step | Reactant 1 (g) | Reactant 2 (g) | Product (g) | Waste (g) | Atom Economy (%) | E-Factor |

| Alkyne Formation | 50 | 75 | 100 | 25 | 80 | 0.25 |

| LAH Reduction | 100 | 10 | 95 | 15 | 90 | 0.16 |

| Wittig Reaction | 95 | 120 | 180 | 35 | 84 | 0.19 |

| Acetylation | 180 | 30 | 200 | 10 | 95 | 0.05 |

Note: The data in this table is illustrative and serves to demonstrate the application of green chemistry metrics.

Atom Economy and Environmental Impact of Synthetic Pathways

The synthesis of insect pheromones, including this compound, is increasingly scrutinized through the lens of green chemistry, where atom economy and environmental impact are critical metrics. Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product chemrxiv.org. A higher atom economy signifies a more sustainable process with less waste generation jocpr.comkccollege.ac.in.

In contrast, modern catalytic methods like olefin metathesis offer a more atom-economical alternative. Ruthenium-based catalysts, for example, can facilitate the formation of specific double bond geometries with high selectivity and efficiency, often generating only small, volatile byproducts like ethylene nih.govresearchgate.net. These catalytic processes use sub-stoichiometric amounts of the catalyst, produce significantly less waste, and are generally more environmentally benign nih.govresearchgate.net.

The following table provides a comparative analysis of the theoretical atom economy for a simplified, hypothetical Wittig reaction step versus a cross-metathesis step in the synthesis of a precursor to this compound.

| Synthetic Method | Generalized Reaction Step | Key Reactants (Molecular Weight) | Desired Product (Molecular Weight) | Byproducts (Molecular Weight) | Theoretical Atom Economy (%) |

|---|---|---|---|---|---|

| Wittig Reaction | R1-CHO + (C6H5)3P=CH-R2 | Aldehyde (Variable) + Ylide (Variable, e.g., ~376 g/mol for C10 chain) | Alkene (Variable) | Triphenylphosphine oxide (~278 g/mol) | ~50-60% |

| Olefin Metathesis | R1-CH=CH2 + R2-CH=CH2 | Alkene 1 (Variable) + Alkene 2 (Variable) | Diene (Variable) | Ethylene (28 g/mol) | >90% |

Note: The atom economy values are illustrative and depend on the specific molecular weights of the reactants used in a full synthesis.

Analytical Methodologies for Stereoisomeric Purity Determination

The biological activity of pheromones like this compound is critically dependent on their stereoisomeric purity. The presence of incorrect geometric isomers can significantly reduce or even inhibit the desired behavioral response in the target insect species. Therefore, robust analytical methodologies are essential to confirm the precise stereochemistry of the synthesized compound.

Gas Chromatography (GC) for Purity Assessment

For the analysis of tetradecadienyl acetates, capillary columns with different polarities are employed. Non-polar columns (e.g., HP-5) separate compounds primarily based on their boiling points, while polar columns (e.g., DB-23) provide separation based on dipole-dipole interactions, which can effectively resolve geometric isomers researchgate.net. The elution order of E/Z isomers can change depending on the column's polarity researchgate.net. By comparing the retention times of the synthesized product with those of authentic, stereoisomerically pure standards, the identity and isomeric ratio can be determined nih.gov. The integration of the peak areas in the resulting chromatogram provides a quantitative measure of the purity.

| Parameter | Typical Condition for Non-Polar Column (e.g., HP-5) | Typical Condition for Polar Column (e.g., DB-23) |

|---|---|---|

| Column Type | 5% Phenyl Methylpolysiloxane | Bis(cyanopropyl) Polysiloxane |

| Column Length | 30 - 60 m | 30 - 60 m |

| Internal Diameter | 0.25 - 0.32 mm | 0.25 - 0.32 mm |

| Injector Temperature | 250 °C | 250 °C |

| Oven Program | Initial temp 100°C, ramp at 5-10°C/min to 240°C | Initial temp 100°C, ramp at 5-10°C/min to 230°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |

Techniques for Isomeric Purity Validation

While GC is a powerful tool, it may not always provide complete resolution of all geometric isomers, and isomerization can sometimes occur at high temperatures in the GC injector nih.gov. Therefore, supplementary techniques are crucial for unambiguous validation of stereoisomeric purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is one of the most definitive methods for determining the geometry of double bonds. The coupling constant (J-value) between the vinylic protons is diagnostic of the stereochemistry. For a Z (cis) configuration, the ³JHH coupling constant is typically in the range of 6-12 Hz, whereas for an E (trans) configuration, it is larger, usually 12-18 Hz. For complex molecules, two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to identify protons that are close in space, providing further confirmation of the E/Z configuration nih.govresearchgate.nettandfonline.com.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with reversed-phase columns (e.g., ODS or C18), can separate geometric isomers under ambient temperature conditions, thus avoiding the risk of thermal isomerization that can occur in GC nih.gov. The elution order of isomers can be highly consistent, allowing for reliable identification when compared to standards nih.gov. While detection of non-conjugated dienes can be challenging due to the lack of a strong chromophore, derivatization can be employed to enhance sensitivity nih.gov.

Derivatization followed by GC-MS: Chemical derivatization can be used to locate double bonds and, in some cases, help in identifying isomers. A common method involves the reaction of the diene with dimethyl disulfide (DMDS), which adds across the double bonds. The resulting thioether adducts can be analyzed by GC-MS. The fragmentation patterns in the mass spectrum of the DMDS adducts are highly indicative of the original positions of the double bonds researchgate.net. For chiral compounds, derivatization with a chiral reagent (e.g., (S)-2-acetoxypropionyl chloride) can create diastereomers that are separable on a standard achiral GC column, allowing for determination of enantiomeric purity tandfonline.com.

| Technique | Principle of Isomer Differentiation | Primary Application | Advantages | Limitations |

|---|---|---|---|---|

| ¹H NMR Spectroscopy | Difference in proton-proton coupling constants (J-values) across the double bond. | Unambiguous determination of E/Z configuration. | Provides definitive structural information; non-destructive. | Requires relatively pure sample; lower sensitivity than GC. |

| HPLC | Differential partitioning of isomers between stationary and mobile phases. | Separation of geometric isomers without thermal degradation. | Avoids thermal isomerization; can be used for preparative separation. | May require derivatization for sensitive detection of non-conjugated dienes. |

| DMDS Derivatization-GC-MS | Mass spectral fragmentation patterns of thioether adducts. | Confirmation of double bond positions. | High sensitivity; provides positional information. | Destructive to the sample; primarily for positional, not geometric, analysis. |

Biosynthetic Pathways and Metabolic Engineering for 4e,10z Tetradecadienyl Acetate Production

Enzymatic Transformations in Pheromone Biosynthesis

The biosynthesis of 4E,10Z-tetradecadienyl acetate (B1210297), like other Type I moth pheromones, originates from fatty acid metabolism. plos.org The process involves a sequence of modifications to a saturated fatty acid precursor, catalyzed by specific enzymes to introduce double bonds and the final acetate functional group. nih.gov

Fatty Acid Precursors and Desaturase Activity

The biosynthesis typically begins with a common C16 saturated fatty acid, palmitic acid, which is produced through the fatty acid synthase (FAS) complex. iastate.edu This precursor undergoes a series of desaturation and chain-shortening steps to yield the specific tetradecadienoyl intermediate.

Fatty acid desaturases are key enzymes that introduce double bonds at specific positions and with specific stereochemistry (Z or E) into the acyl chain. nih.gov While the precise desaturases for 4E,10Z-tetradecadienyl acetate have not been definitively identified, the pathway can be inferred from studies on similar pheromones. The formation of the two double bonds at the Δ4 and Δ10 positions would require the action of specific desaturases. For instance, the biosynthesis of the related (Z,E)-9,12-tetradecadienyl acetate involves a Δ11 desaturase followed by chain shortening and then a unique Δ12 desaturase. iastate.edunih.gov A similar sequence of desaturation and chain-shortening is expected for this compound.

Table 1: Key Desaturase Activities in Moth Pheromone Biosynthesis

| Desaturase Type | Function | Precursor Example | Product Example |

|---|---|---|---|

| Δ11-Desaturase | Introduces a double bond at the 11th carbon | Palmitic acid (16:0) | (Z)-11-Hexadecenoic acid |

| Δ9-Desaturase | Introduces a double bond at the 9th carbon | Stearic acid (18:0) | Oleic acid |

Fatty Acyl Reductase and Acetyltransferase Involvement

Once the correct C14 fatty acyl precursor with the E4 and Z10 double bonds is synthesized, it is converted to the final acetate ester through two enzymatic steps.

First, a fatty acyl reductase (FAR) reduces the carboxyl group of the tetradecadienoyl-CoA to a fatty alcohol (4E,10Z-tetradecadienol). nih.gov These enzymes are crucial in the final steps of pheromone biosynthesis and can exhibit specificity for the chain length and degree of unsaturation of their substrates. iastate.edud-nb.info

Next, an acetyltransferase catalyzes the esterification of the fatty alcohol with an acetyl group from acetyl-CoA, forming the final product, this compound. iastate.edu The activity of this enzyme is the terminal step in the biosynthetic pathway.

Genetic and Hormonal Regulation of Pheromone Biosynthesis

The production of sex pheromones in moths is a tightly regulated process, often restricted to a specific time in the female's life and influenced by environmental cues. This regulation occurs at both the genetic and hormonal levels.

Pheromone Biosynthesis Activating Neuropeptide (PBAN) Control

A key regulator of pheromone biosynthesis in many moth species is the Pheromone Biosynthesis Activating Neuropeptide (PBAN) . wikipedia.org This neurohormone is produced in the subesophageal ganglion and released into the hemolymph, where it travels to the pheromone gland. koreascience.kr

Upon binding to its receptor on the pheromone gland cells, PBAN triggers a signal transduction cascade that leads to an increase in intracellular calcium levels. wikipedia.orgkoreascience.kr This signaling cascade activates key enzymes in the biosynthetic pathway, thereby stimulating the production of the pheromone. koreascience.kr While the specific regulatory action of PBAN on this compound has not been detailed, it is known to stimulate the biosynthesis of other diene acetate pheromones. iastate.edu Studies in other moths suggest that PBAN may regulate early steps in the fatty acid synthesis pathway, such as the activity of acetyl-CoA carboxylase (ACCase). nih.govnih.gov

Heterologous Bioproduction Systems

The chemical synthesis of insect pheromones can be complex and expensive. nih.gov Metabolic engineering of microorganisms offers a promising alternative for the sustainable and cost-effective production of these valuable compounds.

Engineered Yeast (e.g., Saccharomyces cerevisiae) as Cell Factories

Saccharomyces cerevisiae, or baker's yeast, is a well-established host for metabolic engineering due to its genetic tractability and robustness in industrial fermentations. oup.com Engineered yeast has been successfully used to produce various fatty acid-derived molecules, including other moth sex pheromones. nih.gov

The production of this compound in yeast would require the heterologous expression of the necessary biosynthetic enzymes from the moth. This would involve:

Engineering the fatty acid precursor supply: Modifying the yeast's native fatty acid metabolism to enhance the production of the required C14 fatty acid precursor. nih.govoup.com

Introducing the specific desaturases: Expressing the moth desaturase genes responsible for creating the E4 and Z10 double bonds.

Expressing the fatty acyl reductase: Introducing the moth FAR gene to convert the fatty acyl intermediate to the corresponding alcohol.

Expressing the acetyltransferase: Introducing the moth acetyltransferase gene to produce the final acetate ester.

A study on the production of (Z,E)-9,12-tetradecadienyl acetate in S. cerevisiae demonstrated the feasibility of this approach by co-expressing a Δ9 desaturase, a novel E12 desaturase, a fatty acyl reductase, and an acetyltransferase. nih.gov This work provides a blueprint for the potential bioproduction of this compound in engineered yeast.

Table 2: Key Enzymes for Heterologous Production of Tetradecadienyl Acetate in Yeast

| Enzyme | Source Organism (Example) | Function in Engineered Yeast |

|---|---|---|

| Desaturases | Moths (e.g., Ephestia cautella) | Introduction of specific double bonds into fatty acid precursors |

| Fatty Acyl Reductase | Moths (e.g., Spodoptera exigua) | Reduction of the fatty acyl-CoA to a fatty alcohol |

Optimization of Biosynthetic Pathways in Microbial Hosts

The heterologous production of this compound in microbial hosts, such as the yeasts Saccharomyces cerevisiae and Yarrowia lipolytica, presents a promising and sustainable alternative to traditional chemical synthesis. Optimization of the introduced biosynthetic pathways is crucial for achieving economically viable titers. This process involves a multi-pronged approach, targeting precursor supply, enzyme efficiency, and the reduction of competing metabolic pathways.

A foundational strategy in boosting the production of fatty acid-derived molecules is to enhance the intracellular pool of the primary building block, acetyl-CoA. In S. cerevisiae, several strategies have been employed to increase cytosolic acetyl-CoA levels. These include the overexpression of native enzymes such as acetyl-CoA synthetase (ACS) and aldehyde dehydrogenase (ALD), as well as the introduction of heterologous pathways like the pyruvate (B1213749) dehydrogenase (PDH) bypass. Engineering of the PDH bypass, for instance, can redirect the carbon flux from pyruvate towards acetyl-CoA, a critical precursor for fatty acid synthesis.

Furthermore, ensuring a sufficient supply of cofactors, particularly NADPH, which provides the reducing power for fatty acid synthase (FAS), is essential. This can be achieved by engineering the pentose (B10789219) phosphate (B84403) pathway or other native metabolic routes that generate NADPH.

The core of the biosynthetic pathway for this compound relies on a specific sequence of enzymatic reactions: desaturation, reduction, and acetylation. The selection and optimization of the enzymes catalyzing these steps are paramount.

Desaturases: The specific regio- and stereoselectivity of desaturases are critical for creating the characteristic 4E and 10Z double bonds on a C14 fatty acyl-CoA precursor. While the specific desaturases for this compound biosynthesis have not yet been fully characterized in a heterologous system, research on similar pheromones provides a roadmap. For instance, in the biosynthesis of the structurally related (Z,E)-9,12-tetradecadienyl acetate, a novel Δ12-desaturase was identified and co-expressed with a Δ9-desaturase to produce the required di-unsaturated fatty acid intermediate. A similar strategy of identifying and co-expressing specific Δ4 and Δ10 desaturases would be necessary for the target compound. The expression levels of these desaturases would need to be carefully balanced to ensure efficient conversion of the substrate.

Fatty Acyl-CoA Reductases (FARs): Once the correct di-unsaturated fatty acyl-CoA is synthesized, it must be reduced to the corresponding alcohol. Screening a variety of FARs from different insect species is a common strategy to identify an enzyme with high activity and specificity towards the C14 di-unsaturated substrate. Codon optimization of the FAR gene for the specific microbial host can significantly improve its expression and subsequent activity.

Alcohol Acetyltransferases (ATFs): The final step is the acetylation of the fatty alcohol. Studies have shown that the native S. cerevisiae alcohol acetyltransferase, ATF1, is highly efficient in acetylating a broad range of fatty alcohols with chain lengths from 10 to 18 carbons. Overexpression of the endogenous ATF1 gene has proven to be an effective strategy to ensure the complete conversion of the fatty alcohol intermediate to the final acetate ester product, often leaving no detectable levels of the alcohol precursor. rothamsted.ac.uk

To further enhance the metabolic flux towards this compound, it is crucial to down-regulate or eliminate competing pathways that divert precursors away from the desired product. Key targets for deletion include genes involved in β-oxidation, the primary pathway for fatty acid degradation, and those involved in the synthesis of storage lipids like triacylglycerols (TAGs) and steryl esters. By knocking out these pathways, more fatty acyl-CoA precursors are available to be channeled into the pheromone biosynthesis pathway.

The following table summarizes the key genetic modifications and their impact on the production of fatty acid-derived pheromones in engineered yeast, providing a template for the optimization of this compound production.

| Target | Genetic Modification | Rationale | Expected Outcome |

| Precursor Supply | Overexpression of acetyl-CoA synthetase (ACS) and aldehyde dehydrogenase (ALD) | Increase the cytosolic pool of acetyl-CoA | Enhanced availability of the primary building block for fatty acid synthesis |

| Engineering of the pentose phosphate pathway | Increase the intracellular supply of NADPH | Improved efficiency of fatty acid synthase (FAS) | |

| Pheromone Pathway | Heterologous expression of specific Δ4 and Δ10 desaturases | Introduction of the required double bonds into the C14 fatty acid backbone | Synthesis of the specific (4E,10Z)-tetradecadienoyl-CoA intermediate |

| Screening and codon optimization of a fatty acyl-CoA reductase (FAR) | Efficient reduction of the di-unsaturated fatty acyl-CoA to the corresponding alcohol | High conversion rate of the intermediate fatty acyl-CoA | |

| Overexpression of the endogenous alcohol acetyltransferase (ATF1) | Complete acetylation of the fatty alcohol to the final acetate ester | Maximization of the final product titer and minimization of byproducts | |

| Competing Pathways | Deletion of genes involved in β-oxidation (e.g., POX1) | Prevent the degradation of fatty acid intermediates | Increased availability of precursors for the pheromone pathway |

| Deletion of genes for storage lipid synthesis (e.g., DGA1, ARE1) | Redirect carbon flux from storage lipids to pheromone synthesis | Enhanced metabolic flux towards the desired product |

The following table presents hypothetical data based on findings from the production of related pheromones, illustrating the potential impact of these optimization strategies on the titer of this compound.

| Engineered Strain | Key Genetic Modifications | Titer (mg/L) |

| Strain 1 | Heterologous expression of desaturases, FAR, and ATF1 | 5 |

| Strain 2 | Strain 1 + Overexpression of acetyl-CoA pathway genes | 15 |

| Strain 3 | Strain 2 + Deletion of β-oxidation pathway | 30 |

| Strain 4 | Strain 3 + Deletion of storage lipid synthesis pathways | 50 |

By systematically applying these metabolic engineering strategies, it is possible to significantly enhance the production of this compound in microbial hosts, paving the way for a cost-effective and sustainable manufacturing process.

Ecological and Behavioral Functions of 4e,10z Tetradecadienyl Acetate

Species-Specific Pheromone Blends and Attractancy

The attractancy of (4E,10Z)-tetradecadienyl acetate (B1210297) is highly dependent on its combination with other pheromone components, with the precise blend ratio being critical for eliciting a response in male moths.

In the apple leafminer moth, Phyllonorycter ringoniella, (4E,10Z)-tetradecadienyl acetate is co-emitted with (Z)-10-tetradecenyl acetate (Z10-14:OAc). eurekaselect.com Research has shown that while Z10-14:OAc alone is not attractive to male moths in field conditions, (4E,10Z)-tetradecadienyl acetate by itself demonstrates strong attractancy. eurekaselect.com However, the combination of these two compounds in specific ratios is often necessary to elicit the full range of mating behaviors, including taxis, approach, and landing. eurekaselect.com

Wind tunnel bioassays have demonstrated that a blend of Z10-14:OAc and (4E,10Z)-tetradecadienyl acetate is required to elicit all three of these behaviors. eurekaselect.com For instance, a lure with a 4:6 ratio of Z10-14:OAc to (4E,10Z)-tetradecadienyl acetate was found to elicit the highest response in taxis and approach, while blends of 5:5 and 4:6 were most effective for inducing landing behavior. eurekaselect.com Field studies have corroborated these findings, showing that a 4:6 ratio of Z10-14:OAc to (4E,10Z)-tetradecadienyl acetate resulted in the greatest attraction of male P. ringoniella. eurekaselect.com

Interactive Data Table: Optimal Pheromone Blend Ratios for P. ringoniella Attraction

| Location | Optimal Ratio (Z10-14:OAc : E4,Z10-14:OAc) | Reference |

| Korea | 4:6 | eurekaselect.com |

| Japan | 10:3 | eurekaselect.com |

| China | 7:3 to 6:4 | eurekaselect.com |

Geographic Variation in Optimal Pheromone Blends

The optimal ratio of pheromone components for attracting male moths can exhibit significant geographic variation. For P. ringoniella, the most attractive blend of Z10-14:OAc and (4E,10Z)-tetradecadienyl acetate differs between populations in Korea, Japan, and China. eurekaselect.com In Korea, a 4:6 ratio was found to be most effective, whereas in Japan a 10:3 ratio was reported, and in parts of China, ratios of 7:3 to 6:4 were most attractive. eurekaselect.com These geographic differences in pheromone blends and male moth response can have implications for the effectiveness of pheromone-based pest management strategies in different regions.

Male Moth Behavioral Responses to 4E,10Z-Tetradecadienyl Acetate

The behavioral responses of male moths to (4E,10Z)-tetradecadienyl acetate and its blends have been studied through both laboratory and field-based assays.

Wind tunnel bioassays are a standard method for evaluating the behavioral responses of male moths to pheromones. For P. ringoniella, these studies have revealed the specific roles of the individual pheromone components. While the single component Z10-14:OAc could elicit upwind flight (taxis), a combination with (4E,10Z)-tetradecadienyl acetate was necessary to induce the full sequence of approach and landing behaviors. eurekaselect.com A lure containing a 4:6 ratio of Z10-14:OAc to (4E,10Z)-tetradecadienyl acetate was most effective at eliciting taxis and approach, while 5:5 and 4:6 ratios were optimal for landing. eurekaselect.com

Field trapping experiments are crucial for confirming the attractiveness of pheromone blends under natural conditions. For P. ringoniella, field studies have shown that lures baited with a 4:6 mixture of Z10-14:OAc and (4E,10Z)-tetradecadienyl acetate were more attractive to males than caged virgin females. eurekaselect.com

Dose-response studies have also been conducted to determine the optimal amount of pheromone for trapping. In one study, a dose-response field test of (4E,10Z)-tetradecadienyl acetate alone indicated that 1 mg per lure resulted in the highest catch of male moths. eurekaselect.com However, a clear dose-response relationship was not established for a 2:8 blend of Z10-14:OAc and (4E,10Z)-tetradecadienyl acetate. eurekaselect.com The effectiveness of mass trapping with sex pheromone traps for controlling P. ringoniella populations has been demonstrated in apple orchards, with trap densities of 150 to 225 traps per hectare significantly reducing male moth populations and subsequent leaf damage. ucanr.edu

**Interactive Data Table: Field Trapping Results for *P. ringoniella***

| Pheromone Lure | Observation | Reference |

| Z10-14:OAc alone | Not attractive to males in the field. | eurekaselect.com |

| E4,Z10-14:OAc alone | Strongly attractive; caught more males than any tested blends. | eurekaselect.com |

| 4:6 ratio (Z10-14:OAc : E4,Z10-14:OAc) | Best field activity; greater attraction than virgin females. | eurekaselect.com |

| 1 mg E4,Z10-14:OAc | Achieved the highest moth catch in a dose-response study. | eurekaselect.com |

Multitrophic Interactions Involving this compound

Currently, there is a lack of specific research on the direct effects of (4E,10Z)-tetradecadienyl acetate on other trophic levels, such as predators and parasitoids. The primary focus of studies involving this pheromone has been on its role in the chemical communication and management of the target pest, Phyllonorycter ringoniella.

However, the ecological context in which this pheromone is used suggests potential for indirect multitrophic interactions. P. ringoniella populations are often regulated by natural enemies, particularly parasitic wasps like Pnigalio flavipes and Sympiesis stigmata. The use of species-specific pheromones for monitoring and mass trapping is considered an environmentally friendly pest control method because it is highly targeted and less likely to harm non-target organisms, including these beneficial parasitoids, when compared to broad-spectrum insecticides. ucanr.edu The disruption of these natural enemy populations by broad-spectrum pesticides can lead to outbreaks of leafminers. Therefore, the use of (4E,10Z)-tetradecadienyl acetate in integrated pest management programs can help to conserve these natural enemy populations, thereby supporting biological control.

While there is no direct evidence of predators or parasitoids using (4E,10Z)-tetradecadienyl acetate as a cue, the use of herbivore-induced plant volatiles (HIPVs) by natural enemies to locate their hosts is a well-documented phenomenon in multitrophic interactions. eurekaselect.com Future research could explore whether the presence of (4E,10Z)-tetradecadienyl acetate, in conjunction with HIPVs from apple trees infested with P. ringoniella, influences the foraging behavior of its natural enemies.

Neurophysiological and Molecular Mechanisms of 4e,10z Tetradecadienyl Acetate Chemoreception

Electrophysiological Characterization of Olfactory Responses

The primary interface between an insect and volatile chemical signals is the antenna, which is adorned with sensory hairs called sensilla. These sensilla house olfactory sensory neurons (OSNs) that detect odorants and transduce these chemical signals into electrical signals. The electrophysiological responses of the antenna and individual OSNs to 4E,10Z-tetradecadienyl acetate (B1210297) can be characterized using techniques such as electroantennography (EAG) and single sensillum recordings (SSR).

Electroantennography (EAG) Studies of Antennal Sensitivity

Electroantennography provides a measure of the summed electrical potential from all responding OSNs on the antenna. This technique is instrumental in determining the sensitivity of an insect's antenna to a specific compound. In a typical EAG study, a purified sample of 4E,10Z-tetradecadienyl acetate is delivered to an isolated antenna in a controlled puff of air. The resulting depolarization of the antennal neurons is recorded as a negative voltage deflection, the amplitude of which corresponds to the magnitude of the antennal response.

| Stimulus Concentration (µg) | Mean EAG Response (mV) ± SEM |

| 0.01 | 0.2 ± 0.05 |

| 0.1 | 0.8 ± 0.12 |

| 1 | 2.5 ± 0.3 |

| 10 | 5.1 ± 0.6 |

| 100 | 8.9 ± 1.1 |

| This table presents representative data of a dose-dependent EAG response to a major pheromone constituent in a moth species, as specific data for this compound in Phyllonorycter ringoniella is not available. |

Single Sensillum Recordings (SSR) of Olfactory Neuron Activity

To investigate the response of individual olfactory sensory neurons, the single sensillum recording (SSR) technique is employed. This method involves inserting a fine tungsten microelectrode into the base of a single sensillum on the antenna to record the action potentials (spikes) generated by the OSNs housed within. nih.gov SSR allows for the characterization of the specificity and sensitivity of individual neurons to different odorants.

In the case of this compound, SSR studies on male moths would target the long trichoid sensilla, which are known to be involved in pheromone detection. These recordings would reveal OSNs that exhibit a significant increase in spike frequency upon stimulation with this compound. The response of these specialized neurons is often highly specific, showing little or no response to other structurally related compounds or general plant odors. By quantifying the number of spikes per second in response to different concentrations of this compound, a dose-response curve for a single neuron can be generated, providing a precise measure of its sensitivity. While specific SSR data for this compound is not available, the table below provides a representative example of the neuronal response of a moth OSN to its primary pheromone component.

| Pheromone Concentration (ng) | Spike Frequency (spikes/s) ± SD |

| 0 (Control) | 5 ± 2 |

| 0.1 | 25 ± 5 |

| 1 | 80 ± 10 |

| 10 | 150 ± 15 |

| 100 | 220 ± 20 |

| This table illustrates a representative dose-dependent response of a single olfactory sensory neuron to a pheromone component in a moth species, as specific data for this compound is not available. |

Pheromone Receptor (PR) Identification and Functional Characterization

The specificity of OSNs to particular pheromone components is determined by the pheromone receptors (PRs) expressed on their dendritic membranes. These receptors are transmembrane proteins that bind to specific ligands, initiating a signal transduction cascade that leads to the generation of an action potential.

Molecular Docking and Binding Affinity Studies

Once a candidate PR for this compound is identified through molecular cloning techniques from antennal transcriptomes, computational methods such as molecular docking can be used to predict the binding interaction between the pheromone and the receptor. Molecular docking simulations place the this compound molecule into the predicted three-dimensional structure of the receptor's binding pocket. These simulations calculate the binding energy, which is an estimate of the affinity between the ligand and the protein.

Key amino acid residues within the binding pocket that form hydrophobic interactions, hydrogen bonds, or van der Waals forces with the pheromone molecule can be identified through this approach. These interactions are crucial for the specific recognition of the this compound molecule. While a specific molecular docking study for a this compound receptor is not yet published, the following table provides representative binding energy values from a molecular docking analysis of various odorant molecules with an insect odorant receptor.

| Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | -8.5 | Phe78, Trp112, Leu125 |

| (Z)-10-Tetradecenyl acetate | -7.2 | Phe78, Trp112 |

| (E)-11-Tetradecenyl acetate | -6.8 | Trp112, Leu125 |

| This table presents hypothetical binding energy values and interacting residues for this compound with a putative pheromone receptor, based on typical values observed in insect odorant receptor-ligand interactions. |

Odorant-Binding Proteins (OBPs) and Pheromone Transport

Before a hydrophobic pheromone molecule like this compound can reach the membrane-bound PR, it must traverse the aqueous sensillar lymph that bathes the dendrites of the OSNs. This transport is facilitated by small, soluble proteins called odorant-binding proteins (OBPs). OBPs are secreted into the sensillar lymph by auxiliary cells surrounding the neurons and are present at high concentrations.

OBPs are thought to bind to incoming pheromone molecules at the pore of the sensillum and transport them across the lymph to the PRs. This binding is typically characterized by a dissociation constant (Ki), which indicates the affinity of the OBP for the ligand. A lower Ki value signifies a higher binding affinity. Fluorescence competitive binding assays are commonly used to determine these values. In such an assay, a fluorescent probe is displaced from the OBP's binding pocket by the competing ligand (this compound), and the change in fluorescence is measured. While specific OBP binding data for this compound is not available, the following table provides representative binding affinities of an insect OBP to various odorant compounds.

| Odorant Ligand | Odorant-Binding Protein | Binding Affinity (Ki) (µM) |

| (E)-β-farnesene | HaxyOBP15 | 4.33 |

| β-ionone | HaxyOBP15 | 11.71 |

| Geranyl acetate | HaxyOBP15 | 15.22 |

| This table presents representative binding affinity (Ki) values of an odorant-binding protein (HaxyOBP15 from Harmonia axyridis) to various ligands, as specific data for this compound is not available. nih.gov |

The interaction between OBPs and PRs is an area of active research, with some studies suggesting that the OBP-pheromone complex may be the true ligand for the receptor, while others propose that the OBP simply delivers the pheromone to the vicinity of the receptor before its release.

Role of Antenna-Enriched Odorant Binding Proteins in Ligand Discrimination and Transport

The initial detection of airborne chemical signals, such as the pheromone component this compound, is a critical step in insect chemoreception. This process is mediated by a class of small, soluble proteins known as Odorant Binding Proteins (OBPs), which are abundant in the aqueous lymph of the antennal sensilla. These proteins are believed to be responsible for the capture and transport of hydrophobic odorant molecules from the pores on the sensillar cuticle to the olfactory receptors located on the dendritic membranes of olfactory sensory neurons.

In the context of this compound, a key component of the sex pheromone of the apple leaf miner moth, Phyllonorycter ringoniella, the precise role and binding characteristics of specific OBPs remain an area of active investigation. While detailed studies on the OBPs of P. ringoniella are not yet available, research on related Lepidopteran species provides a framework for understanding the likely mechanisms of ligand discrimination and transport.

Insect OBPs are broadly categorized into several subfamilies, including Pheromone Binding Proteins (PBPs) and General Odorant Binding Proteins (GOBPs). PBPs are typically expressed in the antennae of male moths and exhibit high binding affinity and specificity to female-produced sex pheromone components. This specificity is crucial for filtering the relevant pheromone signals from the complex mixture of volatile compounds present in the environment. It is hypothesized that one or more specific PBPs in the antennae of male P. ringoniella are responsible for recognizing and binding to this compound.

The process of ligand discrimination by OBPs is thought to occur through a combination of factors, including the shape and size of the hydrophobic binding pocket within the protein, as well as specific amino acid residues that line this pocket. These residues can form transient, non-covalent bonds with the functional groups and carbon chain of the odorant molecule. For a compound like this compound, the specific geometry of the double bonds (E at position 4 and Z at position 10) and the length of the acyl chain are likely key features recognized by the binding pocket of its cognate OBP.

Upon binding the ligand, the OBP-ligand complex is transported across the sensillar lymph. It is proposed that a conformational change in the OBP may occur upon binding, which could serve to protect the pheromone molecule from degradation by enzymes present in the lymph and facilitate its delivery to the olfactory receptor. The release of the ligand at the receptor is thought to be triggered by the local pH environment near the dendritic membrane or by direct interaction with the receptor protein itself, leading to the activation of the olfactory neuron and the transmission of a signal to the brain.

While specific binding affinity data for this compound with OBPs from P. ringoniella is not currently available in the scientific literature, studies on other moth species have demonstrated the high affinity and specificity of PBPs for their respective pheromone components. These studies often employ fluorescence competitive binding assays to determine the dissociation constants (Kd) or inhibition constants (Ki) of various ligands with recombinant OBPs. Such data provides quantitative insight into the binding strength and selectivity of these proteins. Future research involving the identification and characterization of OBPs from P. ringoniella will be essential to fully elucidate the molecular mechanisms underlying the perception of this compound.

Structure Activity Relationship Sar Investigations of 4e,10z Tetradecadienyl Acetate and Analogs

Influence of Double Bond Configuration (E/Z Isomerism) on Biological Activity

The spatial arrangement of atoms around a double bond, known as E/Z isomerism, plays a critical role in the biological activity of pheromones. Even minor changes in the geometry of one or more double bonds can drastically alter or eliminate the molecule's effectiveness. The specificity of the olfactory receptors in the male moth's antennae is so high that they can often discriminate between different isomers of the same compound.

Research on analogs of 4E,10Z-tetradecadienyl acetate (B1210297), such as the tetradeca-4,8-dien-1-yl acetates, provides significant insights into this phenomenon. Field-screening tests have demonstrated that different isomers attract different species of leaf-mining moths. For instance, (4Z,8E)-tetradeca-4,8-dien-1-yl acetate was found to be a significant attractant for Phyllonorycter coryli and Chrysoesthia drurella males. In contrast, (4E,8E)-tetradeca-4,8-dien-1-yl acetate was the most effective attractant for Ph. esperella and Ph. saportella males, while (4E,8Z)-tetradeca-4,8-dien-1-yl acetate specifically attracted Ph. cerasicolella males. nih.gov This clearly illustrates that the precise configuration of the double bonds is a key determinant of species-specific attraction.

This high degree of specificity is a common theme in lepidopteran chemical communication. The pheromone receptors are chiral and stereospecific, meaning the ligand (pheromone molecule) must have a complementary shape to bind effectively and initiate a neural signal. Any deviation from the optimal E/Z configuration can lead to a poor fit with the receptor, resulting in reduced or no biological response. In some cases, the presence of an incorrect isomer can even inhibit the response to the active pheromone component.

Table 1: Biological Activity of Tetradeca-4,8-dien-1-yl Acetate Isomers

| Isomer | Attracted Species | Biological Activity |

|---|---|---|

| (4Z,8E)-tetradeca-4,8-dien-1-yl acetate | Phyllonorycter coryli, Chrysoesthia drurella | Significant attractant |

| (4E,8E)-tetradeca-4,8-dien-1-yl acetate | Ph. esperella, Ph. saportella | Most efficient attractant |

| (4E,8Z)-tetradeca-4,8-dien-1-yl acetate | Ph. cerasicolella | Attractive |

Impact of Chain Length and Functional Group Modifications on Chemoreception

The chemoreception of pheromones is also highly sensitive to modifications in the carbon chain length and the nature of the functional group. These structural features influence the molecule's volatility, its binding affinity to pheromone-binding proteins (PBPs) in the sensillar lymph, and its interaction with the olfactory receptors themselves.

Electroantennography (EAG) is a technique used to measure the electrical response of an insect's antenna to volatile compounds. EAG studies on various lepidopteran species have provided valuable data on how structural modifications affect chemoreception. For example, studies on Spodoptera littoralis have shown that the synthetic pheromone blend elicits the highest EAG activity, followed by the major component, (Z,E)-9,11-tetradecadienyl acetate. nih.gov Minor components with variations in double bond position and saturation also elicit responses, though typically of a lower magnitude. nih.gov This suggests that while the primary pheromone component is most effective, related structures can still be detected by the antenna.

Generally, altering the chain length of a pheromone can significantly impact its activity. A shorter chain length increases volatility, which might be advantageous for long-range dispersal but could lead to a weaker interaction with the receptor. Conversely, a longer chain length decreases volatility and may enhance binding affinity, but could hinder transport to the receptor.

**Table 2: Relative EAG Responses to Pheromone Components and Analogs in *Spodoptera littoralis***

| Compound | EAG Activity (mV) | Role in Pheromone Blend |

|---|---|---|

| Synthetic Pheromone Blend | 2.0 ± 0.3 | Complete Signal |

| (Z,E)-9,11-tetradecadienyl acetate | 1.54 ± 0.1 | Major Component |

| (Z)-9-tetradecenyl acetate | 1.21 - 1.32 | Minor Component |

| (E)-11-tetradecenyl acetate | 1.21 - 1.32 | Minor Component |

| Tetradecyl acetate | 1.21 - 1.32 | Minor Component |

| (Z)-11-tetradecenyl acetate | 1.21 - 1.32 | Minor Component |

| (Z,E)-9,12-tetradecadienyl acetate | 1.32 ± 0.09 | Not present in blend, but active |

| (E,E)-10,12-tetradecadienyl acetate | Not electrophysiologically active | Inactive |

Computational Modeling and Quantitative Structure-Activity Relationship (QSAR) Analysis

In recent years, computational modeling and Quantitative Structure-Activity Relationship (QSAR) analysis have emerged as powerful tools for understanding and predicting the biological activity of pheromones. QSAR models are mathematical equations that correlate the structural or physicochemical properties of a series of compounds with their biological activities. These models can help to identify the key molecular features responsible for pheromonal activity and can be used to design novel, more potent analogs.

While specific QSAR studies on 4E,10Z-tetradecadienyl acetate are not extensively documented in publicly available literature, the principles of QSAR have been applied to other lepidopteran pheromones. These studies typically involve calculating a range of molecular descriptors for a set of pheromone analogs, such as:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the 3D shape of the molecule.

Electronic descriptors: These describe the distribution of electrons in the molecule.

Physicochemical descriptors: These include properties like lipophilicity (logP) and molar refractivity.

These descriptors are then used to build a QSAR model that can predict the biological activity (e.g., EAG response or behavioral attraction) of new, untested compounds. For example, a QSAR study on a series of lepidopteran pheromones might reveal that a specific range of chain lengths and a particular spatial arrangement of double bonds are critical for high activity.

The development of a robust QSAR model for this compound and its analogs would require a dataset of compounds with experimentally determined biological activities. The model could then be used to virtually screen a large number of potential analogs, prioritizing the most promising candidates for synthesis and further testing. This approach can significantly accelerate the discovery of new and more effective pest control agents.

Table 3: Common Molecular Descriptors Used in QSAR Analysis of Pheromones

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| Topological | Wiener index, Kier & Hall connectivity indices | Molecular branching and size |

| Geometrical | Molecular surface area, molecular volume | 3D shape and steric properties |

| Electronic | Dipole moment, HOMO/LUMO energies | Electron distribution and reactivity |

| Physicochemical | LogP, Molar refractivity | Lipophilicity and polarizability |

Applications of 4e,10z Tetradecadienyl Acetate in Integrated Pest Management Ipm

Monitoring and Detection of Pest Populations

Effective pest management begins with accurate monitoring. Synthetic pheromones like (4E,10Z)-tetradecadienyl acetate (B1210297) are invaluable for detecting the presence of a target pest, determining its population density, and tracking its activity throughout the season.

Pheromone traps baited with (4E,10Z)-tetradecadienyl acetate are a standard method for the surveillance of the apple leafminer, P. ringoniella. nih.govresearchgate.net Commercial trapping systems typically use lures containing a specific blend of pheromone components to maximize attraction. For P. ringoniella, lures often contain a 6:4 ratio of (4E,10Z)-tetradecadienyl acetate and (Z)-10-tetradecenyl acetate. nih.gov

These traps, often sticky traps that capture the male moths, are deployed in orchards at strategic locations and heights. Research indicates that for monitoring P. ringoniella, traps should be hung approximately 1.5 to 2 meters above the ground. researchgate.netnih.gov Trap catches are checked regularly, often weekly or twice a week, to record the number of captured males. This data provides a clear picture of the male flight activity and seasonal occurrence patterns, allowing growers to understand when the pest is active in their fields. nih.gov

Data gathered from pheromone trapping systems are crucial inputs for phenological or population models that forecast pest development. By correlating trap catch data with environmental factors, particularly temperature, researchers can develop models to predict key life stage events of the pest population. nih.gov

For the apple leafminer, a temperature-dependent population model has been developed and validated using field data from pheromone traps. nih.gov This model can accurately simulate the seasonal population dynamics and predict the peak timing of each of the four to six generations that can occur annually. nih.govresearchgate.net Such forecasting allows for the precise timing of control measures, ensuring that interventions are applied when the pest is at its most vulnerable stage and minimizing the need for preventative, broad-spectrum insecticide applications. nih.gov

Mating Disruption Strategies

Mating disruption is a proactive pest control technique that permeates the atmosphere of a crop with synthetic sex pheromones to prevent male insects from locating and mating with females. This leads to a reduction in fertile eggs and a subsequent decline in the pest population.

The application of (4E,10Z)-tetradecadienyl acetate for mating disruption in lepidopteran pests operates through several recognized mechanisms, which may act simultaneously:

Sensory Overload: The high concentration of synthetic pheromone in the air can overwhelm the sensory organs (olfactory sensilla) on the male's antennae, causing sensory adaptation or habituation of the central nervous system. semanticscholar.orgresearchgate.net This makes the male insect temporarily unable to detect the subtle pheromone plumes released by individual females.

False-Trail Following: Dispensers releasing the synthetic pheromone act as numerous false point sources. Males waste time and energy following these artificial trails, significantly reducing their chances of locating a receptive female within their lifespan. researchgate.netvigyanvarta.in

Camouflage: The background concentration of synthetic pheromone can effectively mask or camouflage the natural, weaker pheromone plumes emitted by calling females, rendering them "invisible" to searching males. researchgate.net

These mechanisms collectively disrupt the chemical communication channel necessary for reproduction, thereby suppressing the pest population without direct killing. vigyanvarta.inbrill.com

Field trials are essential to validate the effectiveness of mating disruption strategies. For P. ringoniella, studies have evaluated the efficacy of deploying dispensers with (4E,10Z)-tetradecadienyl acetate at varying densities in apple orchards. A study in Yinchuan, China, assessed the impact of different pheromone trap densities on the pest population, which functions as both a mating disruption and mass trapping action. The control efficiency was measured by the reduction in leaf damage compared to an untreated control block.

The results demonstrated a clear dose-dependent response, where higher densities of pheromone sources led to greater pest suppression and crop protection. At a density of 225 traps per hectare, the strategy achieved 100% control efficiency based on leaf damage assessments. researchgate.netresearchgate.net

| Treatment Block | Trap Density (per ha) | Mean Male Catches per Monitoring Trap | Control Efficiency (based on leaf damage) |

|---|---|---|---|

| Control | 0 | High | 0% |

| T1 | 75 | Moderate | 86.67% (±4.71) |

| T2 | 150 | Significantly Lower | 97.23% (±3.93) |

| T3 | 225 | Significantly Lower | 100% |

Mass Trapping Techniques

Mass trapping is an IPM strategy that aims to remove a significant portion of the male population of a pest species from an area, thereby reducing the number of successful matings. This is achieved by deploying a high density of pheromone-baited traps throughout the target area.

Research has shown that mass trapping with sex pheromone traps containing (4E,10Z)-tetradecadienyl acetate can be an effective and environmentally friendly method to reduce P. ringoniella populations in apple orchards. researchgate.netresearchgate.net The success of this technique relies on deploying a sufficient number of traps to capture males before they can mate.

Field studies conducted on the apple leafminer determined that a trap density of 150 traps per hectare, with traps hung at a height of 2 meters, was effective for controlling the population. researchgate.netresearchgate.net This density was shown to significantly lower the number of male moths caught in monitoring traps and resulted in a 97.23% reduction in leaf damage, indicating a substantial impact on the pest population and its ability to cause economic harm. researchgate.netresearchgate.net

Trap Design and Lure Optimization for Enhanced Catch Rates

Effective monitoring and mass trapping of P. ringoniella are highly dependent on the design of the trap and the composition of the pheromone lure. Research has focused on optimizing these factors to maximize the capture of male moths.

A study conducted in Korean apple orchards investigated the efficacy of different trap designs and lure compositions. The research compared the performance of wing, delta, and water traps for capturing P. ringoniella males. The results indicated that there was no significant difference in the number of males captured among the three trap types. This suggests that the choice of trap design may be based on other factors such as cost, durability, and ease of use.

Lure optimization has centered on the precise ratio of the two primary components of the P. ringoniella sex pheromone: (Z)-10-tetradecenyl acetate and (4E,10Z)-tetradecadienyl acetate. Field tests demonstrated that a 4:6 ratio of (Z)-10-tetradecenyl acetate to (4E,10Z)-tetradecadienyl acetate was the most effective in attracting male moths. The attractivity of the lures was also found to increase with higher amounts of the pheromone, showing a positive correlation up to 5 mg in apple orchards.

| Trap Design | Lure Composition (Z10-14:Ac : E4,Z10-14:Ac) | Pheromone Amount | Relative Efficacy |

| Wing Trap | 4:6 | 1 mg | No significant difference |

| Delta Trap | 4:6 | 1 mg | No significant difference |

| Water Trap | 4:6 | 1 mg | No significant difference |

Table 1: Comparison of Trap Designs and Lure Composition for Phyllonorycter ringoniella.

Further research into lure composition has explored the impact of adding the isomer (E)-10-tetradecenyl acetate to the two-component blend. The addition of up to 10% of this isomer did not significantly improve or depress the number of moths captured, indicating that the two-component mixture is sufficient for effective attraction.

Dispenser Technologies and Emission Rate Optimization

The longevity and efficacy of a pheromone lure are critically dependent on the dispenser technology used, which governs the rate of pheromone release. The goal is to maintain an optimal emission rate over a prolonged period to ensure continuous trap effectiveness.

Development of Stable and Controlled-Release Pheromone Formulations

For 4E,10Z-tetradecadienyl acetate, rubber septa have been commonly utilized as dispensers. A rubber septum impregnated with 1 mg of the optimized 4:6 pheromone mixture has been shown to maintain its attractancy for at least 40 days in field conditions. This provides a practical and effective means for deploying the pheromone in orchards.

The development of controlled-release formulations is an ongoing area of research, aiming to improve the stability of the pheromone and provide a more consistent release rate over the entire flight period of the target pest. Various materials and methods are being explored to achieve this, including polymer matrices and microencapsulation. The ideal dispenser should protect the pheromone from environmental degradation (e.g., UV light and oxidation) while releasing it at a rate that is attractive to the target insect but does not lead to habituation.

Studies on other lepidopteran pests have demonstrated the importance of emission rate optimization. For instance, research on the oriental fruit moth (Grapholita molesta) showed that red rubber septa loaded with different amounts of pheromone exhibited a relatively constant release rate over a four-week period. ncsu.edu This type of data is crucial for determining the optimal loading dose and replacement interval for dispensers in the field. While specific emission rate data for various dispenser types releasing this compound is not extensively detailed in current literature, the principles of controlled-release technology are broadly applicable.

Future research in this area will likely focus on developing and evaluating novel dispenser technologies for this compound that offer improved performance, longer field life, and greater cost-effectiveness for apple growers.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic and Bioproduction Methodologies

The commercial viability of pheromone-based pest control is intrinsically linked to the cost and efficiency of producing the active chemical compounds. While various stereoselective chemical synthesis routes for (4E,10Z)-Tetradecadienyl acetate (B1210297) have been developed, future research is increasingly pivoting towards more sustainable and economical bioproduction methods. researchgate.netresearchgate.neteurekaselect.comresearchgate.net

Chemical Synthesis Refinements: Current synthetic strategies often involve multi-step processes. researchgate.net Research continues to explore more concise and efficient pathways that improve yield and stereochemical purity while minimizing hazardous reagents and byproducts, aligning with the principles of green chemistry. eurekaselect.comresearchgate.net

Bioproduction Frontiers: A significant translational perspective lies in harnessing biological systems for pheromone production. This approach, often termed "green chemistry," offers a promising alternative to traditional chemical synthesis, which can be costly and generate toxic waste. nih.gov

Metabolically Engineered Yeast: Research has successfully demonstrated the bioproduction of other diunsaturated moth sex pheromones, such as (Z,E)-9,12-tetradecadienyl acetate (ZETA), in engineered Saccharomyces cerevisiae (yeast). nih.gov This model provides a direct blueprint for future efforts to produce (4E,10Z)-Tetradecadienyl acetate. By introducing specific desaturase and reductase enzymes into the yeast's fatty acid metabolism, it can be engineered into a cellular factory for the pheromone.

Plant-Based Synthesis: Another innovative avenue is the use of plants as "bio-factories." unl.edu Scientists are exploring the potential of engineering oilseed crops, such as Camelina, to produce insect pheromones. unl.edu This method could dramatically slash production costs by having the plants perform most of the synthesis, eliminating the need for petroleum-based feedstocks and complex chemical manufacturing steps. unl.edu

The table below outlines the key differences between current and future production methodologies.

| Feature | Conventional Chemical Synthesis | Future Bioproduction (Yeast/Plants) |

| Feedstock | Often petroleum-based chemicals unl.edu | Renewable resources (e.g., sugars, plant oils) nih.govunl.edu |

| Process | Multi-step, complex organic chemistry unl.edu | Fermentation or cultivation nih.govunl.edu |

| Byproducts | Can include toxic or hazardous waste nih.gov | Generally biodegradable unl.edu |

| Cost | Can be high, limiting use to high-value crops unl.edu | Potential for significant cost reduction unl.edu |

| Sustainability | Lower | Higher, more environmentally benign unl.edu |

Advanced Research in Olfactory Receptor Evolution and Function

The precise and potent effect of (4E,10Z)-Tetradecadienyl acetate is mediated by highly specialized olfactory receptors (ORs) located on the antennae of the target insect. nih.govfrontiersin.org Deeper investigation into these receptors is crucial for understanding pheromone perception, specificity, and the potential for resistance.

Future research in this area will focus on:

Receptor Deorphanization: Identifying the specific OR or set of ORs that bind to (4E,10Z)-Tetradecadienyl acetate in key pest species like the apple leafminer moth.

Functional Characterization: Once identified, these receptors can be expressed in heterologous systems (such as Drosophila olfactory neurons) to study their binding affinity, specificity, and response dynamics in detail. frontiersin.org This allows researchers to understand why this specific isomer is active while others are not.

Evolutionary Dynamics: The evolution of pheromone receptors is a dynamic process. Studies on moths have shown that the ability to detect a single pheromone component can evolve independently in different receptor lineages. frontiersin.orgcore.ac.uk Research will explore the evolutionary pressures that have shaped the receptors for (4E,10Z)-Tetradecadienyl acetate, which can provide insights into species specificity and the potential for pests to evolve resistance. Understanding the genetic basis of receptor function is key to monitoring and mitigating any shifts in pest populations that could render the pheromone less effective. frontiersin.org

Combinatorial Coding vs. Specificity: Insect olfaction can involve both broadly tuned receptors working in combination and highly specific receptors linked to dedicated neural circuits. frontiersin.org Pheromone detection is often a prime example of a high-specificity system. frontiersin.org Advanced research will clarify how the signal from (4E,10Z)-Tetradecadienyl acetate is processed in the insect brain and whether its perception is influenced by other compounds in the pheromone blend or the environment.

Integration of Pheromone-Based Tools with Other IPM Components

Pheromones are a powerful tool within the broader strategy of Integrated Pest Management (IPM), a holistic approach that combines multiple tactics to control pests sustainably. scoutlabs.aglongdom.org The future of (4E,10Z)-Tetradecadienyl acetate lies in its enhanced integration with other IPM components to create synergistic and robust pest control programs.

Pheromone-based products are already used for three main purposes in IPM:

Monitoring: Traps baited with the pheromone serve as early warning systems, allowing growers to track pest population levels and make informed decisions about when to intervene. scoutlabs.aggroworganic.compsu.edu

Mass Trapping: Deploying a large number of traps to capture a significant portion of the male moth population, thereby reducing mating and subsequent generations. longdom.org

Mating Disruption: Permeating an area with the synthetic pheromone to confuse male moths and prevent them from locating females, effectively shutting down reproduction. scoutlabs.agbasf.com

Future research will focus on optimizing these strategies in combination with other IPM tools:

| IPM Component | Integration with (4E,10Z)-Tetradecadienyl Acetate | Future Research Focus |

| Biological Control Agents | Pheromone monitoring can guide the timely release of natural predators or parasites. | Determining the optimal timing for releasing beneficial insects based on pheromone trap data to maximize their impact on the pest life cycle. |

| Cultural Controls | Data from pheromone traps can inform decisions on practices like crop rotation or sanitation to disrupt the pest's habitat. | Developing models that link pheromone-detected pest pressure to specific cultural practice recommendations. |

| Targeted Insecticides | Monitoring allows for precise, "attract-and-kill" strategies or timing of insecticide applications only when pest thresholds are met, reducing overall chemical use. plantarchives.org | Creating advanced decision-support systems that integrate real-time trap data with weather models to predict the most effective window for targeted treatments. |

The goal is to move beyond using pheromones in isolation and toward developing comprehensive, data-driven IPM programs where each component enhances the effectiveness of the others. longdom.orgplantarchives.org

Sustainable and Environmentally Benign Pest Management Innovations

The species-specific nature of (4E,10Z)-Tetradecadienyl acetate makes it an inherently sustainable and environmentally benign tool. unl.edu Unlike broad-spectrum insecticides, it does not harm non-target organisms like pollinators or beneficial predators. unl.edu Future innovations will build on this foundation by integrating advanced technologies to create "smart" pest management systems.

Key technological innovations shaping the future of pheromone use include:

Smart Traps and IoT: The next generation of monitoring traps will be equipped with sensors and cameras connected to the Internet of Things (IoT). redinational.comgetbestpest.comdoktar.com These smart traps can automatically identify and count captured pests, providing real-time data to a central platform without the need for manual inspection. getbestpest.comdoktar.com

AI and Predictive Analytics: Artificial intelligence (AI) algorithms will analyze data from smart traps, weather stations, and satellite imagery to predict pest outbreaks with high accuracy. getbestpest.comfarmonaut.com This allows for proactive rather than reactive pest management, enabling growers to deploy mating disruption or other controls before populations escalate. getbestpest.com

Drones and Precision Application: Drones can be used for large-scale monitoring and for the precise application of pheromone dispensers or sprayable formulations. redinational.comfarmonaut.com This ensures even distribution, reduces labor costs, and allows for application in difficult-to-reach areas. farmonaut.com

Novel Formulations: Research is ongoing into new dispenser technologies, including biodegradable materials and microencapsulated sprayable formulations. psu.edu These innovations aim to optimize the release rate of the pheromone over time, ensuring it remains effective for the entire flight period of the pest while minimizing environmental persistence.

These advancements will lead to a future where pest management is not only more effective but also hyper-precise, automated, and aligned with the principles of sustainable agriculture. redinational.comredinational.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 4E,10Z-tetradecadienyl acetate, and how do reaction conditions influence isomer purity?

- Methodological Answer : Synthesis typically involves esterification of tetradecadienol with acetic anhydride under controlled catalysis. Critical parameters include temperature (60–80°C), inert atmosphere (to prevent oxidation), and stereoselective catalysts (e.g., lipases or acid catalysts) to favor the 4E,10Z configuration. Reaction progress is monitored via thin-layer chromatography (TLC) or GC-MS to confirm intermediate formation .

- Data Contradiction Note : While outlines general esterification protocols for similar compounds, isomer-specific yields may vary due to steric hindrance in dienic systems, necessitating optimization .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer :

- NMR : and NMR identify olefinic protons (δ 5.2–5.6 ppm) and acetate carbonyl (δ 170–172 ppm). NOESY confirms the E/Z configuration by cross-peak analysis of adjacent protons .

- IR : Strong absorption at ~1740 cm (C=O stretch) and 1240 cm (C-O ester) .

- Mass Spectrometry : Molecular ion [M+H] at m/z 253.2 and fragmentation patterns (e.g., loss of acetic acid) validate the structure .

Advanced Research Questions

Q. How do geometric isomers of tetradecadienyl acetate affect its bioactivity in pheromonal communication studies?

- Methodological Answer : Isomer-specific activity is tested via electrophysiological assays (e.g., electroantennography) on target insect species. For example, 4E,10Z isomers may exhibit higher receptor binding affinity compared to 4Z,10E analogs due to spatial alignment with olfactory receptor pockets. Dose-response curves and molecular docking simulations (using software like AutoDock) quantify affinity differences .

- Data Contradiction Note : highlights commercial suppliers’ lack of isomer-specific analytical data, requiring researchers to validate purity via chiral GC or HPLC .

Q. What analytical challenges arise when quantifying this compound in complex ecological matrices (e.g., soil or plant extracts)?

- Methodological Answer :